Suberyldicholine dichloride
Overview
Description
Suberyldicholine dichloride is a chemical compound with the empirical formula C18H38Cl2N2O4 and a molecular weight of 417.41 .
Physical And Chemical Properties Analysis
Suberyldicholine dichloride has a melting point of 197-199 °C . Other physical and chemical properties such as solubility, density, and refractive index are not provided in the search results .Scientific Research Applications
1. Interaction with Nicotinic Acetylcholine Receptors
Suberyldicholine dichloride, a bisquaternary compound, is known for its potent agonistic action on nicotinic acetylcholine receptors. Studies have shown its unique binding properties due to its ability to cross-link two binding sites within high-affinity agonist binding domains of the receptor. Mutations in key residues, such as tryptophan 86 in the alpha subunit of the receptor, have highlighted its role in the recognition of suberyldicholine and other bisquaternary ligands (Kapur et al., 2006).
2. Chain Length Dependence in Ligand-Receptor Interactions
Further research on bischoline esters, including suberyldicholine, has revealed a clear chain length dependence in their interactions with the Torpedo nicotinic acetylcholine receptor. Shorter chain molecules exhibit lower affinity compared to longer ligands like suberyldicholine. This study suggests that bisquaternary ligands can interact with multiple binding sites on the receptor, depending on the conformational state of the receptor (Carter et al., 2007).
3. Effects on Neuronal Ion Channels
In neurons isolated from Planorbarius corneus, suberyldicholine's effects on ionic mechanisms were investigated. It was observed that responses to suberyldicholine depend on chloride ions, with significant differences in reversal potentials in comparison to acetylcholine. This study highlights the specificity of suberyldicholine action on certain acetylcholine receptors responsible for chloride conductance in neuronal membranes (Ger et al., 2005).
4. Use in Tissue Engineering and Regenerative Medicine
Research involving guinea pig esophagus showed that suberyldicholine, an agonist of nicotinic receptors located on striated muscle, can induce contractile responses in esophageal segments. This finding paves the way for using suberyldicholine in in-vitro models for the assessment of engineered esophageal tissue, contributing significantly to tissue engineering and regenerative medicine (Ackbar et al., 2012).
5. Influence on Anesthetics and Agonist Affinity
A study on isoflurane, an anesthetic, revealed that it increases the apparent agonist affinity of the nicotinic acetylcholine receptor, mainly by reducing the agonist dissociation constant of the site responsible for channel opening. Suberyldicholine was used to investigate these effects, providing insights into the interaction between anesthetics and receptor agonists (Raines & Zachariah, 2000).
Future Directions
The future directions of Suberyldicholine dichloride are not specified in the search results. Future directions for a chemical compound could involve its potential applications in various fields such as medicine, materials science, or environmental science .
Relevant Papers The search results did not provide any specific papers related to Suberyldicholine dichloride . For a comprehensive understanding of this compound, it would be beneficial to conduct a more targeted literature search in scientific databases.
properties
IUPAC Name |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O4.2ClH/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXGLROGDRCGJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601965 | |
Record name | 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suberyldicholine dichloride | |
CAS RN |
100930-12-9 | |
Record name | 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suberyldicholine dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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